

# discovery and history of 1-Bromo-4-fluoro-2iodobenzene

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Compound of Interest

Compound Name: 1-Bromo-4-fluoro-2-iodobenzene

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An In-depth Technical Guide to 1-Bromo-4-fluoro-2-iodobenzene

#### Introduction

**1-Bromo-4-fluoro-2-iodobenzene** is a tri-substituted halogenated aromatic compound of significant interest to the chemical research and development sectors. Its unique structure, featuring three different halogen atoms (bromine, fluorine, and iodine), makes it an exceptionally versatile synthetic building block. While a singular, celebrated discovery of this compound is not prominent in historical records, its synthesis and existence are a logical progression of foundational principles in aromatic chemistry, particularly the Sandmeyer reaction and related diazotization processes.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and key applications. The strategic placement of the halogens allows for regioselective and sequential reactions, a highly sought-after characteristic for constructing complex molecular architectures with precision. This capability is particularly valuable in medicinal chemistry for the development of novel therapeutics and in materials science for the creation of advanced functional materials.[1][2][3]

## **Physicochemical and Spectroscopic Data**

The key identifying and physical properties of **1-Bromo-4-fluoro-2-iodobenzene** are summarized below.



Property	Value	Reference(s)	
IUPAC Name	1-bromo-4-fluoro-2- iodobenzene	[4]	
Synonyms	2-bromo-5-fluoroiodobenzene, 4-fluoro-2-iodobromobenzene	[4]	
CAS Number	202865-72-3	[4]	
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFl	[4]	
Molecular Weight	300.89 g/mol	[4]	
Appearance	Pale brown crystalline low melting solid	[5][6]	
Melting Point	34 - 38 °C	[5][6][7]	
Boiling Point	80 °C @ 2.5 mmHg	[5][6]	
Density	2.2691 g/cm³ (estimate)	[5][6]	
Spectral Info	FTIR and Raman spectra data are available	ata [4]	

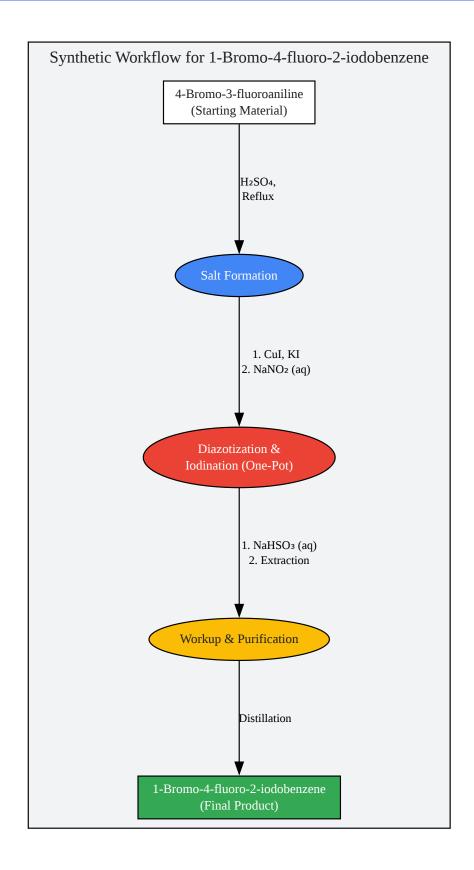
## **Synthesis and Experimental Protocols**

The most common and efficient synthesis of **1-Bromo-4-fluoro-2-iodobenzene** and its isomers involves a Sandmeyer-type reaction, specifically the diazotization of a substituted aniline precursor followed by iodination.[5] A modern, high-yield "one-pot" method avoids the need for low-temperature isolation of the diazonium salt by using a copper catalyst to promote an immediate reaction with a source of iodide.[8][9]

### **Proposed Synthetic Pathway**

The synthesis starts from 4-bromo-3-fluoroaniline. The amino group directs the diazotization, and subsequent iodination occurs at the ortho position, facilitated by the directing effects of the substituents and reaction conditions.





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Caption: Proposed one-pot synthesis of **1-Bromo-4-fluoro-2-iodobenzene**.



#### **Detailed Experimental Protocol**

This protocol is adapted from established one-pot diazotization-iodination procedures for similar halogenated anilines.[8][9]

- Salt Formation: In a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-bromo-3-fluoroaniline (0.28 mol). At room temperature, slowly add 30% sulfuric acid (approx. 230 g) with stirring. Heat the mixture to reflux and maintain for 1-2 hours to ensure complete formation of the corresponding anilinium sulfate salt, which may precipitate.
- One-Pot Diazotization and Iodination: Cool the reaction mixture to 50-60 °C. To the stirred suspension, add cuprous iodide (CuI) (approx. 0.02 mol) followed by potassium iodide (KI) (approx. 0.34 mol). Stir for 30 minutes. Subsequently, add a 30-40% aqueous solution of sodium nitrite (NaNO<sub>2</sub>) (approx. 0.31 mol) dropwise via the dropping funnel. Control the rate of addition to maintain the temperature between 50-60 °C and to manage the evolution of nitrogen gas. After the addition is complete, continue stirring until gas evolution ceases.
- Workup and Purification: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise to quench any excess iodine, until the dark color of the solution dissipates. Transfer the mixture to a separatory funnel. The desired product will be in the organic layer, which may be a dense, dark oil. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure.
   The crude product can be purified by vacuum distillation (e.g., at ~80 °C under 2.5 mmHg) to yield pure 1-Bromo-4-fluoro-2-iodobenzene.[5][6]

## **Applications in Research and Development**

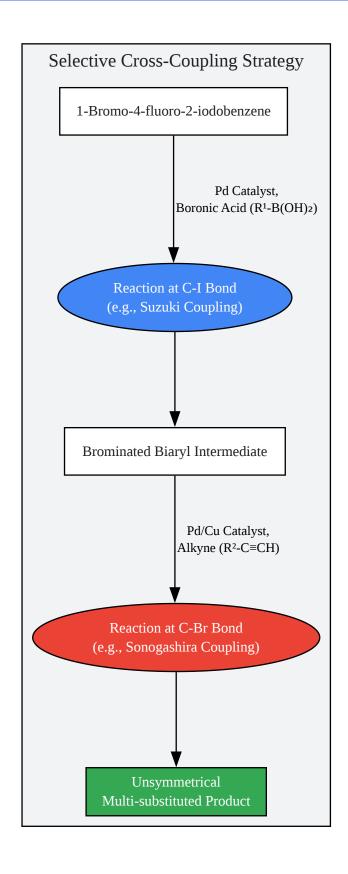
The primary utility of **1-Bromo-4-fluoro-2-iodobenzene** stems from the differential reactivity of its three halogen substituents, making it a powerful tool for sequential, site-selective cross-coupling reactions.



#### **Medicinal Chemistry and Drug Discovery**

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[1] The carboniodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond in transition metal-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings. [1][10] This allows chemists to selectively functionalize the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This strategy is critical for the efficient construction of unsymmetrical biaryl and diarylacetylene cores, which are common pharmacophores in various drug candidates, including anti-cancer agents, factor Xa inhibitors, and anti-inflammatory drugs.[7][10]





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Caption: Sequential functionalization using differential halogen reactivity.



#### **Materials Science and Agrochemicals**

In materials science, **1-Bromo-4-fluoro-2-iodobenzene** serves as a precursor for advanced materials, including specialized polymers and the organic molecules used in Organic Light-Emitting Diodes (OLEDs).[1][2] The ability to precisely engineer the final molecular structure allows for the fine-tuning of electronic and optical properties. The compound is also used as an intermediate in the synthesis of novel agrochemicals, such as pesticides, where specific substitution patterns are required for biological activity.[1][3]

## Safety and Handling

**1-Bromo-4-fluoro-2-iodobenzene** is an irritant and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Hazard Class	GHS Code	Description	Reference(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[4]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[4]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[4]

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